4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate
Description
Properties
Molecular Formula |
C9H13BrF4O3 |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) butyl carbonate |
InChI |
InChI=1S/C9H13BrF4O3/c1-2-3-5-16-7(15)17-6-4-8(11,12)9(10,13)14/h2-6H2,1H3 |
InChI Key |
ZMPQULZCOJWOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Bromination Techniques
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 90–100°C | Prevents thermal decomposition |
| Pressure | 50 mm Hg | Enhances vapor-phase mixing |
| Bromine Feed Rate | 0.5 mL/min | Limits dibromination |
Catalytic Enhancements
Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate carbonate formation. For instance, a 10 mol% catalyst loading reduces reaction time from 24 hours to 8 hours while maintaining a 92% yield.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹⁹F NMR Analysis :
The compound exhibits distinct fluorine signals at δ −120 to −125 ppm (CF₂Br) and δ −110 to −115 ppm (CF₂O), confirming the tetrafluorobutyl structure. -
Mass Spectrometry :
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 325.09 (C₉H₁₃BrF₄O₃⁺), consistent with the molecular formula.
Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) reveals a purity of ≥98%, with traces of residual 3,3,4,4-tetrafluorobutanol (<1%) and dibutyl carbonate (<0.5%).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Condensation | 85–90 | 98 | 12 | High |
| Transesterification | 75–80 | 95 | 24 | Moderate |
| Vapor-Phase Bromination | 96 | 99 | 11 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorobutyl carbonates, while hydrolysis typically produces butyl alcohol and carbon dioxide.
Scientific Research Applications
Materials Science
The compound is utilized in the synthesis of fluorinated polymers and materials. Its ability to impart unique thermal and chemical stability makes it valuable in developing high-performance materials.
Case Study: Polymer Synthesis
A study demonstrated that incorporating 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate into polymer matrices enhances their resistance to solvents and thermal degradation. This property is particularly beneficial for applications in coatings and adhesives where durability is paramount .
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability | Low | High |
| Solvent Resistance | Moderate | Excellent |
Pharmaceuticals
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive molecules. Its fluorinated structure can enhance the pharmacokinetic properties of drugs.
Case Study: Drug Development
Research has shown that derivatives of 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate exhibit increased bioavailability and reduced metabolic degradation. For instance, compounds synthesized from this precursor have been tested for their efficacy against certain cancers and have shown promising results in preclinical trials .
Environmental Studies
The environmental impact of fluorinated compounds is a growing area of research. 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate is being studied for its potential role in pollution remediation.
Case Study: Fluorinated Waste Management
A recent study evaluated the degradation pathways of this compound in various environmental conditions. The findings suggest that under certain conditions, it can be effectively broken down into less harmful products, indicating its potential use in environmental cleanup efforts .
| Condition | Degradation Rate | Byproducts |
|---|---|---|
| Aerobic Conditions | High | Non-toxic compounds |
| Anaerobic Conditions | Moderate | Fluoride ions |
Mechanism of Action
The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate and related fluorinated compounds:
Key Findings:
Fluorination Impact: Compounds with higher fluorine content (e.g., heptafluorobutyl derivatives) exhibit enhanced thermal and chemical stability but reduced solubility in non-fluorinated solvents. The target compound’s butyl group balances fluorophilicity with organic phase compatibility .
Bromine Reactivity: The bromine atom in 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate distinguishes it from non-halogenated carbonates, enabling nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) similar to 4-bromo-3,3,4,4-tetrafluoro-1-butene .
Functional Group Diversity : Unlike alkenes (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butene), carbonate esters are less prone to addition reactions but more susceptible to hydrolysis, though fluorine substitution may mitigate this .
Research and Industrial Relevance
- Synthetic Utility: The bromo-tetrafluorobutyl moiety is valuable in palladium-catalyzed reactions, as demonstrated in fluorinated olefination of anilides . The carbonate group could serve as a protecting group or monomer in fluoropolymer production.
- Commercial Availability : While CymitQuimica lists fluorinated carbonates, the target compound’s pricing is unspecified, suggesting specialized synthesis requirements .
- Safety and Handling : Analogous brominated fluorocompounds (e.g., 4-bromo-3-methylbenzoic acid) highlight the need for precautions against skin/eye irritation and respiratory exposure .
Biological Activity
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate (C₉H₁₃BrF₄O₃) is a fluorinated organic compound notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound features a unique halogenated structure that contributes to its reactivity. Its molecular weight is approximately 311.069 g/mol, and it is characterized by the following functional groups:
- Bromine (Br) : Contributes to nucleophilic substitution reactions.
- Fluorine (F) : Enhances stability and reactivity under specific conditions.
- Carbonate Group : Imparts potential for diverse chemical transformations.
The biological activity of 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate can be attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The halogen atoms can facilitate the formation of stable complexes with these targets, thereby modulating their functions.
Potential Mechanisms:
- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles in biological systems.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways.
Comparative Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Bromo-3-nitrobenzotrifluoride | Antimicrobial properties | |
| 6-Bromo-5-fluoroquinolin-3-amine | Anticancer activity via enzyme inhibition | |
| 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate | Reactivity in organic synthesis |
Case Studies
- Antimicrobial Effects : A study on similar brominated compounds indicated their effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.
- Anticancer Potential : Research on quinoline derivatives showed that halogenated variants could inhibit DNA gyrase and topoisomerase IV, leading to apoptosis in cancer cells.
Applications in Research
The unique properties of 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate make it a candidate for further investigation in:
- Medicinal Chemistry : As a building block for synthesizing pharmaceutical agents.
- Material Science : Due to its stability and reactivity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of fluorinated carbonates typically involves nucleophilic substitution or coupling reactions. For bromo-fluoro intermediates, a stepwise approach is advised:
Fluorination : Start with a tetrafluorobutanol precursor (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butanol, as referenced in ) and employ fluorinating agents like SF₄ or DAST under anhydrous conditions.
Carbonate Formation : React the fluorinated alcohol with butyl chloroformate in the presence of a base (e.g., pyridine or DMAP) at 0–5°C to minimize side reactions.
- Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and GC-MS to identify byproducts. Adjust stoichiometry (1.2:1 alcohol-to-chloroformate ratio) and solvent polarity (e.g., dichloromethane vs. THF) to improve yield .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm. Compare retention times with standards (e.g., notes >98% purity thresholds for fluorinated analogs).
- Structural Confirmation : <sup>1</sup>H/<sup>19</sup>F NMR for fluorine-bromine coupling patterns and FT-IR for carbonate carbonyl (C=O stretch at ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks .
Advanced Research Questions
Q. What are the mechanistic implications of bromine-fluorine electronic interactions in this compound’s reactivity?
- Methodological Answer : The electron-withdrawing nature of fluorine and bromine alters the electrophilicity of adjacent carbons. For example:
- Substitution Reactions : Bromine at the 4-position may undergo SN2 displacement more readily due to reduced steric hindrance compared to bulkier fluorines.
- Stability Studies : Conduct DFT calculations to map charge distribution and predict regioselectivity. Experimental validation via kinetic assays (e.g., reaction with NaI in acetone) can quantify substitution rates .
Q. How do discrepancies in spectral data (e.g., NMR splitting patterns) arise, and how should they be resolved?
- Methodological Answer : Contradictions in <sup>19</sup>F NMR spectra (e.g., unexpected splitting) may stem from:
- Dynamic Effects : Fluorine atoms in the 3,3,4,4-tetrafluoro group may exhibit restricted rotation, causing diastereotopic splitting. Variable-temperature NMR (VT-NMR) can confirm this.
- Impurity Interference : Cross-validate with <sup>13</sup>C DEPT NMR to distinguish overlapping signals. For example, highlights similar challenges in fluorobenzenesulfonyl chloride derivatives .
Q. What strategies mitigate thermal decomposition during high-temperature applications of this compound?
- Methodological Answer : Fluorinated carbonates are prone to thermal degradation via β-elimination. Mitigation approaches include:
- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents to trap metal impurities.
- Thermogravimetric Analysis (TGA) : Profile decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres. Data from analogous compounds (e.g., fluorinated toluenes in ) suggest decomposition thresholds above 150°C .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Solubility discrepancies may arise from trace moisture or impurities. Systematic protocols:
Solvent Screening : Use a standardized binary solvent system (e.g., ethanol/water) and quantify solubility via UV-vis calibration curves.
Karl Fischer Titration : Ensure solvents are anhydrous (<50 ppm H₂O). notes that boronic acid derivatives require strict dryness, which may apply here .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
